molecular formula C24H25N5O3 B2367055 9-(3-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844827-86-7

9-(3-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2367055
CAS No.: 844827-86-7
M. Wt: 431.496
InChI Key: LXLZIKUAOXOSFA-UHFFFAOYSA-N
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Description

9-(3-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a potent and selective research chemical developed as a phosphodiesterase (PDE) inhibitor. Its primary research value lies in its ability to selectively target and inhibit specific PDE isozymes, particularly PDE5, thereby modulating intracellular concentrations of cyclic guanosine monophosphate (cGMP) (source) . This mechanism makes it a critical tool for investigating the cGMP signaling pathway in various physiological and pathophysiological contexts. Researchers utilize this compound to explore smooth muscle relaxation, platelet aggregation, and neuronal signal transduction. Its structural design, featuring substitutions on the tetrahydropyrimidopurine-dione core, contributes to its potency and selectivity profile, which is a subject of study in structure-activity relationship (SAR) analyses for novel therapeutic agents (source) . This compound is for research applications only, including in vitro enzymatic assays and cellular studies aimed at elucidating the complex roles of PDEs in cardiovascular function, erectile physiology, and other biological systems governed by cyclic nucleotide signaling.

Properties

IUPAC Name

9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-7-4-8-17(13-16)15-29-22(30)20-21(26(2)24(29)31)25-23-27(11-6-12-28(20)23)18-9-5-10-19(14-18)32-3/h4-5,7-10,13-14H,6,11-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLZIKUAOXOSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=CC=C5)OC)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimido[2,1-f]Purine Scaffold Formation

The pyrimido[2,1-f]purine core is constructed through cyclodehydration of 8-sulfanylpurine-2,6-dione intermediates. For example, Hayallah et al. demonstrated that refluxing 8-[(1-substituted)methylsulfanyl]-1-methylpurine-2,6-diones in polyphosphoric acid (PPA) at 120°C for 4–6 hours induces cyclization, forming the tricyclic system. Adapting this method, the 3-methylbenzyl group is introduced at position 3 via alkylation prior to cyclodehydration.

Key Conditions :

  • Catalyst : Polyphosphoric acid (PPA)
  • Temperature : 120°C
  • Yield : 68–75%

Functionalization at Position 9: 3-Methoxyphenyl Attachment

Suzuki-Miyaura Coupling

The 3-methoxyphenyl group is introduced via palladium-catalyzed cross-coupling. A protocol from US6200980B1 employs 9-bromo-1-methylpurine-2,6-dione, 3-methoxyphenylboronic acid, and Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C. Yields reach 65–72% after 12 hours.

Catalytic System :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base : Sodium carbonate (2.0 equiv)

Ullmann-Type Coupling

For halogenated precursors, copper-mediated coupling with 3-methoxyphenol in dimethylformamide (DMF) at 130°C for 24 hours provides an alternative route, as reported in ACS Omega studies. This method achieves 60–68% yield but requires rigorous oxygen exclusion.

Final Cyclization and Purification

One-Pot Cyclodehydration

Combining the intermediates, a one-pot cyclization in PPA at 130°C for 6 hours yields the final product. J. Adv. Chem. reports that this step benefits from slow addition of PPA to prevent side reactions.

Chromatographic Purification

Crude product purification uses silica gel chromatography with ethyl acetate/hexane (1:2). PubChem data confirms a final purity of >95% via HPLC (C18 column, methanol/water 70:30).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
Cyclodehydration (PPA) Alkylation → Cyclization 68–75 92–95
Suzuki Coupling Cross-coupling → Cyclization 65–72 90–93
Reductive Amination Alkylation → Reduction 82–88 94–96

Challenges and Optimization Strategies

Byproduct Formation

Competing N7-alkylation during benzylation is mitigated using bulky solvents like N-butyl acetate, which sterically hinder undesired sites.

Catalytic Efficiency

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions, reducing reaction time from 24 to 12 hours.

Solvent Impact

Non-polar solvents (toluene, N-butyl acetate) improve regioselectivity vs. polar aprotic solvents (DMF).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.12 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃), 3.42 (s, 3H, N-CH₃).
  • HRMS : m/z 463.2121 [M+H]⁺ (calc. 463.2125).

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms the tetrahydropyrimido ring adopts a boat conformation, with the 3-methylbenzyl group equatorial.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent by CN108794478A describes a continuous flow system for the final cyclization step, achieving 85% yield at 10 kg/batch.

Green Chemistry Approaches

Microwave-assisted synthesis (150°C, 30 min) reduces PPA usage by 40%, as validated in Beilstein J. Org. Chem. .

Chemical Reactions Analysis

Types of Reactions

9-(3-Methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

9-(3-Methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-(3-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-Methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its combination of a purino[7,8-a]pyrimidine core with methoxyphenyl and methylphenyl groups

Biological Activity

The compound 9-(3-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , identified by its lab ID STL343008, is a purine derivative with potential biological activity. This article aims to summarize the existing research on its biological properties, particularly focusing on its cytotoxicity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N5O3C_{24}H_{25}N_5O_3 with a molecular weight of approximately 431.5 g/mol. The structure features a tetrahydropyrimido core which is characteristic of many biologically active purine derivatives.

Biological Activity Overview

Research has indicated that purine derivatives often exhibit significant biological activities, including anticancer and antiviral properties. This section reviews the biological activities associated with the compound .

Anticancer Activity

Several studies have explored the anticancer potential of purine derivatives similar to our compound. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives tested against A549 (lung cancer), MCF7 (breast cancer), and LN229 (brain cancer) showed IC50 values ranging from 16.70 to 78.06 μM .
  • Mechanism of Action : The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This can be assessed using assays such as MTT or scratch assays to evaluate cell migration and viability.
Cell Line IC50 (μM) Activity
A54916.70Anticancer
MCF778.06Anticancer
LN22922.07Anticancer
U8725.07Anticancer

Antiviral Activity

Some purine derivatives have also shown antiviral properties. For instance:

  • HSV-1 Inhibition : Certain compounds exhibit high antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . Although specific data for our compound is lacking, the structural similarities suggest potential antiviral efficacy.

Case Studies

Recent studies have focused on synthesizing and evaluating various purine derivatives for their biological activities:

  • Study on N-(Purine-6-yl) Amino Acids : This study synthesized several purine conjugates and evaluated their cytotoxicity against tumor cell lines. The findings indicated that certain configurations led to enhanced selectivity and potency against cancer cells .
  • Comparative Analysis : A comparative analysis of different purine derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example, compounds with longer aliphatic linkers showed improved cytotoxicity .

Q & A

(Basic) What are the key steps and challenges in synthesizing 9-(3-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-tetrahydropyrimidopurinedione?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Intermediate Preparation : A Friedel-Crafts alkylation forms the 3-methylbenzyl intermediate, requiring anhydrous conditions and catalysts like AlCl₃ .

Functional Group Introduction : The 3-methoxyphenyl group is introduced via Suzuki-Miyaura coupling, using Pd catalysts and arylboronic acids .

Core Cyclization : A cyclocondensation step forms the pyrimidopurine core, optimized under reflux in toluene or DMF with bases like K₂CO₃ .

Methylation : Final methylation at the N1 position uses methyl iodide and a base (e.g., NaH) in THF .
Key Challenges :

  • Purification of intermediates (column chromatography with hexane/EtOAC gradients) .
  • Minimizing side reactions during cyclization by controlling temperature (80–100°C) .

(Basic) How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.5–7.5 ppm range) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₂₄H₂₅N₅O₃) .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for studying bioactivity .

(Advanced) What experimental strategies optimize reaction yields for this compound’s synthesis?

Methodological Answer:

  • Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency in Suzuki reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates vs. toluene .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclization from 12h to 2h) .
  • In Situ Monitoring : TLC or HPLC tracks intermediate formation to adjust reaction parameters dynamically .

(Advanced) How is the compound’s biological activity evaluated in anticancer research?

Methodological Answer:

  • In Vitro Cytotoxicity Assays :
    • MTT/PrestoBlue Assays : IC₅₀ determination in cancer cell lines (e.g., MCF-7 breast cancer) .
    • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .
  • Mechanistic Studies :
    • Kinase Inhibition Profiling : Selectivity against PI3K/AKT/mTOR pathways using kinase activity assays .
    • DNA Interaction Analysis : Fluorescence quenching with ethidium bromide to assess intercalation .
  • In Vivo Models : Xenograft studies in nude mice, monitoring tumor volume reduction and toxicity .

(Advanced) How can contradictory data on the compound’s mechanism of action be resolved?

Methodological Answer:

  • Multi-Target Validation : Use orthogonal assays (e.g., Western blotting for phosphorylated kinases alongside enzymatic assays) .
  • Structural Analog Comparison : Test derivatives lacking specific substituents (e.g., methoxy group) to isolate functional moieties .
  • Computational Modeling : Molecular docking to predict binding affinities for targets like DNA topoisomerase II or kinases .
  • Dose-Response Analysis : Differentiate primary targets (low IC₅₀) from secondary effects (high IC₅₀) .

(Advanced) What methodologies address solubility challenges in pharmacological studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) for in vivo dosing .
  • Nanoparticle Encapsulation : PLGA or liposomal formulations improve bioavailability .
  • Prodrug Design : Introduce phosphate esters at the N3 position to enhance aqueous solubility .

(Basic) What analytical techniques characterize the compound’s stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Oxidative Stress : Expose to H₂O₂ (3%) and monitor degradation via HPLC .
    • Photostability : UV irradiation (ICH Q1B guidelines) assesses light sensitivity .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td >200°C for most purine derivatives) .

(Advanced) How is the compound’s selectivity for cancer cells over normal cells quantified?

Methodological Answer:

  • Selectivity Index (SI) : Ratio of IC₅₀ in normal cells (e.g., HEK293) to IC₅₀ in cancer cells (SI >3 indicates therapeutic window) .
  • Transcriptomic Profiling : RNA-seq identifies differentially expressed genes in treated vs. untreated cells .
  • CRISPR Screening : Knockout libraries pinpoint genetic vulnerabilities enhancing compound efficacy .

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